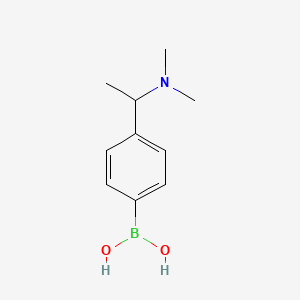

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[1-(dimethylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQIQQHUDZSBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236754 | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142944-79-3 | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142944-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid physicochemical properties

[1][2][3]

Executive Summary

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid (CAS: 1142944-79-3 for free base; 1704069-14-6 for HCl salt) is a bifunctional organoboron building block characterized by a para-substituted phenyl ring bearing a Lewis-acidic boronic acid group and a basic aliphatic amine moiety.[1][2] Unlike simple phenylboronic acids, the presence of the chiral 1-(dimethylamino)ethyl side chain introduces unique solubility profiles, zwitterionic potential, and stereochemical considerations in medicinal chemistry applications.

This guide details the physicochemical behavior, stability mechanisms, and optimized handling protocols for this compound, specifically targeting its utility in Suzuki-Miyaura cross-coupling and the design of protease inhibitors.

Chemical Identity & Structural Analysis[4][5][6][7][8]

The molecule consists of a benzene core substituted at the 1-position with a dimethylamino-ethyl group and at the 4-position with a boronic acid.

| Property | Detail |

| IUPAC Name | This compound |

| Common Salt Form | Hydrochloride (HCl) |

| CAS (HCl Salt) | 1704069-14-6 |

| Molecular Formula | |

| Molecular Weight | 193.05 g/mol (Free Base) / 229.51 g/mol (HCl) |

| Chirality | Contains one stereocenter at the benzylic position. Commercial sources are typically racemic unless specified as (R) or (S). |

Electronic & Steric Features

-

Para-Substitution Pattern: The 1,4-substitution prevents intramolecular B-N coordination (Wulff-type bonding) commonly seen in ortho-substituted aminoboronic acids. Consequently, the amine and boronic acid function as independent ionization centers.

-

Inductive Effects: The alkylammonium group (at physiological pH) exerts a weak electron-withdrawing inductive effect (-I) on the phenyl ring, potentially slightly increasing the acidity of the boronic acid compared to unsubstituted phenylboronic acid.

Physicochemical Profile

Solubility and Ionization

The compound exhibits pH-dependent solubility governed by two distinct pKa values.

-

Acidic Domain (

): The boronic acid group -

Basic Domain (

): The dimethylamino group is protonated in neutral/acidic media to form the ammonium cation.

Implication: In neutral water (pH 7), the molecule exists primarily as the cationic ammonium species , rendering it highly water-soluble compared to neutral arylboronic acids. At high pH (>10), it exists as the anionic boronate . The zwitterionic form is less favored due to the separation of pKa values but can exist in specific pH windows.

Stability: The Boroxine Equilibrium

Like most boronic acids, this compound is in equilibrium with its trimeric anhydride (boroxine). The formation of boroxine is driven by dehydration and is reversible.

Storage Protocol:

-

Hygroscopicity: The HCl salt is hygroscopic. Moisture promotes hydrolysis of the boroxine back to the monomeric acid.

-

Temperature: Store at 2–8°C to inhibit slow protodeboronation, although para-substituted alkyl-phenyl boronic acids are generally thermally stable up to ~200°C (decomposition).

Applications & Synthetic Utility

Suzuki-Miyaura Cross-Coupling

This reagent is a prime candidate for introducing the dimethylaminoethyl moiety—a common pharmacophore for improving drug solubility—into biaryl scaffolds.

-

Catalyst Poisoning Risk: The free amine can coordinate to Pd(II) species, potentially poisoning the catalyst.

-

Mitigation: Use the HCl salt form or add a stronger base (e.g.,

) to ensure the amine remains free or the boronate formation is rapid. Bulky phosphine ligands (e.g., SPhos, XPhos) are recommended to prevent amine-Pd coordination.

Diol Sensing and Bioconjugation

The boronic acid moiety reversibly forms cyclic esters with 1,2- or 1,3-diols (e.g., sugars, catechols). The presence of the cationic amine group at the para-position enhances the water solubility of these sensors, making them suitable for physiological glucose monitoring.

Experimental Protocols

Protocol A: Purification via Isoelectric Precipitation

Use this method to recover the free base from the HCl salt or crude reaction mixtures.

-

Dissolution: Dissolve 1.0 g of the crude HCl salt in 10 mL of deionized water. The solution should be clear and acidic (pH ~2-3).

-

Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble boroxine aggregates or impurities.

-

Neutralization: Slowly add 1M NaOH dropwise while monitoring pH.

-

Observation: As pH approaches ~8.5–9.0 (the isoelectric point region), the free amino-boronic acid may precipitate as a white solid.

-

-

Collection: Cool to 4°C for 2 hours. Centrifuge or filter the precipitate.

-

Drying: Dry under high vacuum over

. Do not heat above 60°C to prevent dehydration to the boroxine.

Protocol B: Titration for Purity Determination

Self-validating method to determine boronic acid content.

-

Reagent: Prepare a solution of D-Mannitol (excess, ~0.5 M) in water.

-

Mechanism: Mannitol complexes with the boronic acid, increasing its acidity significantly (

). -

Titration:

-

Dissolve accurately weighed sample in the mannitol solution.

-

Titrate with standardized 0.1 N NaOH using phenolphthalein indicator or potentiometric endpoint.

-

Calculation: Purity % =

. -

Note: A control titration without mannitol will only titrate the HCl (if present) and not the weak boronic acid, allowing differentiation between the salt counter-ion and the boronic acid content.

-

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the critical decision points when using this amino-boronic acid in cross-coupling reactions.

References

-

Sigma-Aldrich. 4-(Dimethylamino)phenylboronic acid Product Specification. Retrieved from (Note: Used as analog reference for boronic acid stability data).

-

PubChem. Compound Summary for CID 75485575: {4-[1-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride.[3] Retrieved from .

- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Chem-Impex International. Product Data: {4-[1-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride. Retrieved from .

Stability of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid under acidic and basic conditions

[1][2]

Executive Summary

This compound exhibits a distinct stability profile governed by the interplay between its Lewis-acidic boronyl group and its basic benzylic amine.[1]

-

Acidic Conditions: The compound is moderately stable at ambient temperature.[1] While arylboronic acids are generally susceptible to protodeboronation (hydrolysis of the C–B bond) in acid, the protonation of the benzylic amine creates an electron-withdrawing ammonium species that electronically deactivates the ring, kinetically retarding the electrophilic cleavage of the C–B bond.

-

Basic Conditions: The compound is stable towards hydrolysis but sensitive to oxidation .[1] In base, it exists primarily as the tetrahedral boronate anion. While resistant to C–B cleavage, this species is electron-rich and prone to oxidative deboronation by atmospheric oxygen or peroxides.[1]

-

Storage: Long-term storage requires mitigation of dehydration (boroxine formation) and oxidation.[1] Store at 4°C under Argon/Nitrogen .

Structural & Mechanistic Analysis

To understand the stability, we must analyze the electronic connection between the functional groups.

The Chemical Architecture

The molecule consists of a phenyl ring substituted at the para position with two functional groups:

-

Boronic Acid (

): A Lewis acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

1-(Dimethylamino)ethyl group: A benzylic amine.[1]

Electronic "Push-Pull" Dynamics

The stability of the C–B bond is dictated by the electron density at the ipso-carbon (the carbon attached to Boron).

-

In Neutral State: The alkylamine group is weakly electron-donating via hyperconjugation and induction.[1] This slightly activates the ring, making the C–B bond theoretically more susceptible to electrophilic attack (protodeboronation) compared to an unsubstituted phenyl ring.

-

In Acidic State (

): The amine protonates to form a cationic ammonium species (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). This reduces electron density at the ipso-carbon, effectively "protecting" the C–B bond from acid-catalyzed hydrolysis.

Stability in Acidic Media

Mechanism: Protodeboronation

In acidic media, the primary degradation pathway is protodeboronation , where a proton (

Critical Insight: The Ammonium Shield

Unlike aniline-derived boronic acids (where the N lone pair donates electrons to facilitate C–B cleavage), the benzylic ammonium group in this compound destabilizes the transition state (Wheland intermediate) required for protodeboronation. Consequently, this compound is more stable in dilute acid (e.g., 1M HCl) than simple phenylboronic acid.

Diagram: Acidic Degradation Pathway

The following diagram illustrates the competition between amine protonation (stabilizing) and ipso-protonation (degrading).[1]

Caption: Kinetic competition in acid. Rapid amine protonation creates an electron-deficient ring, inhibiting the rate-limiting ipso-protonation step required for C-B bond cleavage.[1]

Stability in Basic Media

Mechanism: Boronate Formation & Oxidation

In basic media (

-

Hydrolytic Stability: The C–B bond is very strong in this anionic state regarding simple hydrolysis.[1] The compound will not degrade via protodeboronation in base.[1]

-

Oxidative Instability: The boronate anion is electron-rich.[1][2] In the presence of oxidants (e.g.,

, or dissolved

The Boroxine Equilibrium

Under dehydrating conditions (or high concentration in non-aqueous basic solvents), the boronic acid exists in equilibrium with its trimeric anhydride (boroxine). This is a reversible physical change, not chemical degradation.[1]

Caption: In base, the compound is hydrolytically stable (Green zone) but oxidatively labile (Red arrow).[1] Boroxine formation is a reversible equilibrium.

Experimental Validation Protocols

To verify the stability of your specific lot, use the following self-validating protocols.

HPLC Stability Assay

Objective: Quantify degradation rates in specific buffers.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic baseline).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Internal Standard: Acetophenone or Benzophenone (non-ionizable, stable).[1]

Protocol:

-

Preparation: Dissolve 10 mg of compound in 1 mL Methanol.

-

Stress Test: Aliquot into three vials:

-

Incubation: Incubate at 25°C.

-

Sampling: Inject at

. -

Analysis: Monitor decrease in Area Ratio (Compound/Internal Standard).

NMR Spectroscopy (The Gold Standard)

Boron NMR is the definitive method to distinguish between boronic acid, boronate, and degradation products (Boric acid).

-

Solvent:

or -

Reference:

(0 ppm).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Key Shifts:

-

Boronic Acid (

):ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Boronate Anion (

):ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Boric Acid (Degradation):

ppm.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

Interpretation: If you see a growing peak at ~19.5 ppm, your compound is degrading.

Storage & Handling Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2°C – 8°C | Slows kinetic degradation pathways.[1] |

| Atmosphere | Argon or Nitrogen | Prevents oxidative deboronation (critical in base).[1] |

| Container | Tightly sealed glass | Prevents moisture ingress (limits boroxine hydrolysis cycles).[1] |

| Solution State | Avoid storing in solution | Prepare fresh. If necessary, freeze in slightly acidic buffer. |

References

-

Mechanistic Studies of Protodeboronation

-

Boronic Acid Stability Reviews

-

Analytical Methods

-

General Reactivity

Technical Guide: Solubility Profile & Handling of (4-(1-(Dimethylamino)ethyl)phenyl)boronic Acid

Part 1: Executive Summary & Compound Architecture

The Chemical Entity

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is a bifunctional building block primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce amino-functionalized aryl groups. Its structure features two competing polarity centers:

-

The Boronic Acid Moiety (

): A Lewis acidic, hydrophilic headgroup capable of hydrogen bonding and reversible dehydration into boroxines. -

The Benzylic Amine Side Chain (

): A basic, steric-bulky motif that introduces pH-sensitivity and zwitterionic potential.

The Solubility Paradox

Unlike simple phenylboronic acids, this compound exhibits amphoteric solubility . It exists in a delicate equilibrium where solubility is dictated not just by solvent polarity, but by the protonation state of the amine and the hydration state of the boron center.

Critical Distinction: Researchers often purchase the Hydrochloride Salt (HCl) form (CAS 1704069-14-6) for improved stability.[1] The solubility profile of the HCl salt differs radically from the Free Base. This guide addresses both, with a focus on the Free Base often generated in situ during catalysis.

Part 2: Solubility Landscape & Solvent Compatibility

Solubility Matrix

The following data synthesizes experimental behaviors of analogous amino-arylboronic acids.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for Stock Solutions. High dielectric constants disrupt intermolecular H-bonding (dimers) without reacting chemically. |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Caution Required. Rapid dissolution occurs, but boronic acids spontaneously form alkyl boronic esters (e.g., dimethyl boronate) in alcohols, altering reactivity. |

| Chlorinated | DCM, Chloroform | Moderate (Free Base)Poor (HCl Salt) | The Free Base is lipophilic enough for DCM. The HCl salt will remain as a suspension unless a base (e.g., TEA) is added. |

| Ethers | THF, 1,4-Dioxane | Good (20-50 mg/mL) | Excellent for reaction media. THF coordinates weakly to Boron, stabilizing the monomeric species. |

| Hydrocarbons | Hexanes, Toluene | Poor (<1 mg/mL) | The polar |

| Aqueous | Water | pH Dependent | Low at neutral pH (Zwitterion isoelectric point). High at pH < 4 (Ammonium salt) or pH > 10 (Boronate anion). |

The Boroxine Cycle (Dehydration Hazard)

Boronic acids are not static molecules. In non-polar solvents or under vacuum drying, they dehydrate to form cyclic trimers called boroxines .

-

Impact on Solubility: Boroxines are generally more soluble in organic solvents (like Toluene/DCM) than the hydrated monomer.

-

Reversibility: Adding small amounts of water or using wet solvents usually hydrolyzes the boroxine back to the acid species.

Part 3: Mechanistic Visualization

The following diagram illustrates the dynamic equilibria affecting the solubility and speciation of the compound in solution.

Caption: Dynamic equilibrium of this compound showing pH-dependent speciation and solvent-mediated transformations.

Part 4: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Objective: To create a stable solution for biological assays or screening, minimizing degradation.

-

Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid alcohols to prevent esterification.

-

Weighing: Weigh 22.9 mg (if HCl salt) or 19.3 mg (if Free Base) of the substance.

-

Dissolution: Add 1.0 mL of DMSO.

-

Note: If using the HCl salt, the solution will be acidic. For biological applications, buffer capacity must be considered.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C.

-

Stability: Stable for 3-6 months. Avoid repeated freeze-thaw cycles which promote protodeboronation (cleavage of the C-B bond).

-

Protocol B: Solubility Optimization for Suzuki Coupling

Objective: To maximize catalytic turnover by ensuring the boronic acid remains in solution without poisoning the catalyst.

-

Base Selection: Use inorganic bases like

or-

Why: Stronger bases facilitate the formation of the reactive boronate species (Ar-

).

-

-

Solvent System: Use a biphasic mixture of Dioxane/Water (4:1) or Toluene/Water (10:1) .

-

Mechanism:[2] The water component dissolves the inorganic base and hydrolyzes any boroxine trimers back to the active monomeric acid. The organic component solubilizes the aryl halide partner.

-

-

Degassing: Boronic acids are susceptible to oxidative hydroxylation (forming phenols) in the presence of oxygen.

-

Step: Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.

-

Protocol C: Gravimetric Solubility Determination

Objective: To determine exact solubility for a specific batch/solvent.

-

Add excess solid (approx. 50 mg) to 1 mL of target solvent in a sealed vial.

-

Sonicate for 10 minutes at 25°C.

-

Equilibrate (shake) for 24 hours at controlled temperature.

-

Centrifuge or filter through a 0.22 µm PTFE filter.

-

Evaporate a measured aliquot of the filtrate to dryness and weigh the residue.

-

Calculation:

-

References

-

Nishiyabu, R., et al. "Boronic Acid Building Blocks: Tools for Sensing and Separation." Chemical Communications, 2011. Link

-

Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011. Link

-

PubChem Database. "Compound Summary: 4-(Dimethylamino)phenylboronic acid."[3][4] National Center for Biotechnology Information. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. Link

-

Sigma-Aldrich. "Safety Data Sheet: 4-(Dimethylamino)phenylboronic acid." Link(Note: General reference for safety data grounded in search results).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Dimethylamino)phenylboronic acid = 95.0 28611-39-4 [sigmaaldrich.com]

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid CAS number 1142944-79-3

Executive Summary

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid (CAS 1142944-79-3) is a specialized organoboron reagent used primarily in the synthesis of biaryl scaffolds containing a solubilizing basic amine motif. Unlike simple phenylboronic acids, this compound incorporates a branched dimethylaminoethyl group, serving two critical functions in drug discovery: it introduces a chiral center (in enantiopure forms) and provides a protonatable nitrogen atom to modulate lipophilicity (

This guide details the synthesis, stability, and application of this reagent, with a specific focus on optimizing Suzuki-Miyaura cross-coupling protocols to mitigate catalyst poisoning often associated with amino-functionalized substrates.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1142944-79-3 |

| Molecular Formula | C₁₀H₁₆BNO₂ |

| Molecular Weight | 193.05 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, dilute acid; sparingly soluble in non-polar solvents. |

| pKa (Calculated) | ~8.5 (Amine), ~8.8 (Boronic Acid) |

| Stability | Hygroscopic; prone to dehydration to form boroxine (anhydride) upon prolonged storage. |

Structural Insight: The molecule exists in a zwitterionic equilibrium in neutral aqueous media. The proximity of the basic dimethylamino group to the boronic acid moiety can facilitate intramolecular B-N coordination, potentially stabilizing the boronic acid against protodeboronation but also reducing its reactivity in transmetallation steps if not properly activated by an external base.

Synthetic Route & Manufacturing

While often sourced commercially, in-house preparation is required for scale-up or stable isotope labeling. The synthesis follows a linear two-step protocol starting from 4-bromoacetophenone.

Step 1: Reductive Amination

Precursor: 4-Bromoacetophenone Reagents: Dimethylamine (2M in THF), Ti(OiPr)₄ (Lewis Acid catalyst), NaBH₄ or NaBH₃CN. Protocol:

-

Condense 4-bromoacetophenone with dimethylamine in the presence of Titanium(IV) isopropoxide to form the iminium ion intermediate.

-

Reduce in situ with Sodium borohydride.

-

Yield: Typically >85%.

-

Purification: Acid-base extraction eliminates non-basic impurities.

Step 2: Cryogenic Borylation

Precursor: 1-(4-Bromophenyl)-N,N-dimethylethanamine Reagents: n-Butyllithium (2.5M in hexanes), Triisopropyl borate (B(OiPr)₃). Protocol:

-

Dissolve the aryl bromide in anhydrous THF under Argon. Cool to -78°C.

-

Slowly add n-BuLi (1.1 equiv). The internal temperature must not exceed -70°C to prevent benzylic deprotonation.

-

Stir for 30 mins, then add B(OiPr)₃ (1.2 equiv).

-

Warm to room temperature and quench with 2M HCl.

-

Critical Step: Carefully adjust pH to ~8.0 to precipitate the zwitterionic boronic acid or extract into n-butanol.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway converting 4-bromoacetophenone to the target amino-boronic acid.

Application: Suzuki-Miyaura Coupling

The primary utility of CAS 1142944-79-3 is in Palladium-catalyzed cross-coupling.[1] However, the basic amine can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

Optimized Protocol (High-Throughput)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or XPhos Pd G2.

-

Base: K₃PO₄ (3.0 equiv). Carbonates (K₂CO₃) are often too weak to disrupt the internal B-N coordination.

-

Solvent: 1,4-Dioxane/Water (4:1).[2] The water is essential for the boronic acid activation.[3]

-

Temperature: 80-100°C.

Mechanism of Activation

In amino-boronic acids, the nitrogen lone pair can donate into the empty p-orbital of boron (W-type interaction). This reduces the Lewis acidity of the boron, making it harder for the external base (OH⁻) to form the reactive boronate species [RB(OH)₃]⁻ required for transmetallation. Using a stronger base like K₃PO₄ or Cs₂CO₃ overcomes this internal stabilization.

Catalytic Cycle Diagram[6][12]

Figure 2: Catalytic cycle emphasizing the critical base-mediated activation step required for amino-boronic acids.

Handling, Stability & Storage

The Boroxine Equilibrium: Like many boronic acids, this compound spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine). This is reversible.

-

Observation: Purity analysis by NMR often shows a complex mixture. This is not degradation.

-

Verification: Add a drop of D₂O/NaOD to the NMR tube. The mixture should converge to a single species (the boronate).

-

Storage: Store at 2-8°C under Argon. Hygroscopic—keep tightly sealed to prevent uncontrolled hydration which alters stoichiometry.

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Knochel, P., et al. (2004). Functionalized Magnesium and Lithium Organometallics. Angewandte Chemie International Edition, 43(26), 3368-3393. Link

-

PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information. Link

Sources

Molecular Structure and Conformation of (4-(1-(Dimethylamino)ethyl)phenyl)boronic Acid

Executive Summary

This technical guide analyzes the structural integrity, conformational dynamics, and synthetic pathways of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid (CAS: 1142944-79-3).[1] Unlike its ortho-substituted analogs, which are defined by intramolecular Wulff-type interactions, this para-isomer functions as a bifunctional scaffold where the Lewis-acidic boron center and the Lewis-basic amine are spatially isolated.[1] This separation dictates a unique conformational landscape dominated by intermolecular hydrogen bonding and oligomerization equilibria (boroxine formation).[1] This document serves as a definitive reference for researchers utilizing this compound in Suzuki-Miyaura cross-coupling or as a reversible covalent warhead in protease inhibitor design.[1]

Structural Architecture & Stereochemistry[1]

Core Connectivity

The molecule consists of a central phenyl ring substituted at the para positions (1,4-substitution).[1]

-

Position 1: A dihydroxyboryl group (

), characterized by a trigonal planar geometry ( -

Position 4: A 1-(dimethylamino)ethyl group.[1][2][3] The presence of the ethyl linkage introduces a chiral center at the benzylic carbon.[1]

Stereochemical Implications

The benzylic carbon is bonded to four distinct groups: the phenyl ring, a methyl group, a dimethylamino group, and a hydrogen atom.[1] Consequently, the molecule exists as a pair of enantiomers (

-

Implication for Drug Design: If used as a transition state mimetic (e.g., serine protease inhibition), the binding affinity will be strictly enantioselective.[1] Racemic synthesis yields a 1:1 mixture, requiring chiral resolution (e.g., via tartaric acid crystallization) for high-affinity applications.

The Para vs. Ortho Distinction

A critical structural feature is the absence of intramolecular N→B coordination.[1] In ortho-((dimethylamino)methyl)phenylboronic acid, the nitrogen lone pair donates into the empty

-

Result: The boron atom remains electron-deficient (Lewis acidic) and highly accessible for transmetallation or reversible covalent bonding with nucleophiles (e.g., serine hydroxyls).[1]

Conformational Dynamics & Equilibrium[1]

The conformational landscape is governed by three competing equilibria:

-

C-B Bond Rotation: The

group prefers to be coplanar with the phenyl ring to maximize -

Boroxine Dehydration: Like all boronic acids, this molecule exists in equilibrium with its cyclic trimer (boroxine) upon dehydration.[1]

-

Intermolecular Networking: In the solid state, the basic nitrogen of one molecule can coordinate with the acidic boron of another, leading to polymeric aggregates.[1]

Diagram: Conformational & Chemical Equilibria

The following diagram illustrates the dynamic shifts between the monomeric acid, the dehydrated boroxine, and the ionization states.

Figure 1: The dynamic equilibrium landscape.[1] The monomer is the active species for cross-coupling, while the boroxine is the thermodynamically stable form in dry storage.[1]

Physicochemical Profile

| Property | Value / Characteristic | Mechanism/Notes |

| Hybridization (B) | Empty | |

| pKa (Amine) | ~9.2 – 9.6 | Typical for benzylic tertiary amines. Protonated at physiological pH.[1] |

| pKa (Boronic Acid) | ~8.8 – 9.0 | Higher than PhB(OH)2 (8.[1]8) due to inductive donation (+I) from the alkyl-amine group.[1] |

| Solubility | pH-dependent | High solubility in acidic media (ammonium salt form) and basic media (boronate form).[1] Low in neutral range.[1] |

| Stability | Hygroscopic | Readily absorbs atmospheric moisture to hydrolyze from boroxine to acid.[1] |

Synthetic Methodology

Protocol: Cryogenic Lithiation-Borylation Rationale:[1] Direct electrophilic substitution on the phenyl ring is difficult due to the directing group conflict.[1] The most robust method involves lithium-halogen exchange of the corresponding bromide.[1]

Workflow Diagram

Figure 2: Synthetic route via Lithium-Halogen exchange.[1] Cryogenic conditions are strictly required to prevent benzylic deprotonation.

Step-by-Step Protocol

-

Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon. Dissolve 10 mmol of 1-bromo-4-(1-(dimethylamino)ethyl)benzene in 50 mL anhydrous THF.

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.[1]

-

Critical Control Point: Maintain temperature below -70°C. Higher temperatures may cause deprotonation at the benzylic position (ortho to the amine) rather than halogen exchange.[1]

-

-

Borylation: Stir for 30 minutes at -78°C. Rapidly add Trimethyl borate (1.5 equiv) via syringe. The solution may become viscous.[1]

-

Equilibration: Allow the reaction to warm to room temperature naturally over 2 hours.

-

Hydrolysis & Isolation: Quench with 20 mL of 2M HCl. Stir for 1 hour to hydrolyze the dimethyl boronate intermediate. Neutralize to pH ~7-8 with NaOH. The product often precipitates at its isoelectric point.[1] If not, extract with n-butanol (due to amphiphilic nature) and concentrate.[1]

Validation:

-

NMR: Look for a broad singlet at

- NMR: Confirm the integrity of the ethyl group doublet and the dimethylamino singlet.

Applications in Drug Discovery[1][2]

Reversible Covalent Inhibition

This molecule is a "warhead" precursor.[1] The boronic acid moiety forms a reversible covalent bond with the serine hydroxyl group in the catalytic triad of serine proteases (e.g., Thrombin, Proteasome).[1]

-

Mechanism: The neutral

boron is attacked by the Ser-OH oxygen, forming a tetrahedral -

Advantage: Unlike electrophilic ketones or epoxides, the boron-serine bond is reversible, reducing off-target toxicity.[1]

Suzuki-Miyaura Coupling

The dimethylamino group acts as an internal base or directing group in specific catalytic cycles.[1]

-

Catalyst Poisoning: High concentrations of the free amine can coordinate to Palladium.[1] It is recommended to use the hydrochloride salt form or add the base (e.g.,

) after the catalyst addition to prevent Pd-deactivation.[1]

References

-

Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

-

Bull, S. D., et al. (2013).[1] "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research, 46(2), 312-326.[1] Link[1]

-

Fujita, S., et al. (2008).[1] "Boronic Acids in Molecular Self-Assembly." Chemistry – An Asian Journal, 3(7), 1076-1091.[1] Link[1]

-

PubChem. (2023).[1] Compound Summary for CID 56964177: this compound.[2] Link[1]

Sources

The Dative Anchor: Intramolecular B-N Interactions in ortho-Aminomethyl Arylboronic Acids

[1]

Executive Summary

This technical guide examines the structural dynamics, characterization, and application of ortho-aminomethyl arylboronic acids, often referred to as "Wulff-type" boronic acids. The core phenomenon—an intramolecular dative bond between the nitrogen lone pair and the boron’s empty p-orbital—fundamentally alters the Lewis acidity (

Structural Dynamics & Thermodynamics

The B-N Dative Bond Mechanism

In standard phenylboronic acids, the boron atom is

This interaction is not static.[1][2] It exists in a dynamic equilibrium governed by solvent insertion and pH.

-

"Open" Form: The amine is protonated (

) or free, and the boron is solvated (trigonal). -

"Closed" Form (Wulff-Type): The nitrogen coordinates to boron, forming a five-membered ring. The boron becomes

hybridized (tetrahedral). -

Solvent-Inserted Form: In protic solvents (MeOH,

), a solvent molecule may bridge the B and N, stabilized by hydrogen bonding (General Acid Catalysis).

Key Thermodynamic Consequence: The formation of the B-N bond (or the stabilization of the hydroxyboronate anion by the ammonium group) significantly lowers the apparent

Graphviz Diagram: The Equilibrium Landscape

The following diagram illustrates the pH-dependent switching between the open, closed, and diol-bound states.

Figure 1: The dynamic equilibrium of Wulff-type boronic acids. The B-N interaction stabilizes the tetrahedral geometry, facilitating diol binding at physiological pH.

Synthesis & Characterization

NMR: The Gold Standard

Nuclear Magnetic Resonance (NMR) of the boron-11 nucleus is the definitive method for distinguishing between the trigonal (

Table 1: Comparative

| Species | Hybridization | Geometry | Chemical Shift ( | Line Shape |

| Free Phenylboronic Acid | Trigonal Planar | ~29 – 35 ppm | Broad (Quadrupolar relaxation) | |

| Wulff-Type (B-N Coordinated) | Tetrahedral | ~5 – 15 ppm | Sharper | |

| Boronate Ester (Sugar Bound) | Tetrahedral | ~0 – 10 ppm | Sharp |

Note: Shifts are referenced to

X-Ray Crystallography

Solid-state analysis frequently confirms the B-N bond distance is between 1.60 Å and 1.75 Å , significantly longer than a typical covalent B-N bond (~1.40 Å), reflecting its dative nature.

Functional Applications

Therapeutic Mechanism: Benzoxaboroles

The ortho-aminomethyl motif is the structural precursor to benzoxaboroles (cyclic hemiesters), such as Tavaborole (Kerydin) and Crisaborole (Eucrisa).

-

Mechanism of Action (Tavaborole): The drug targets the Leucyl-tRNA Synthetase (LeuRS) of fungi.[3] The boron atom forms a reversible covalent adduct with the 2',3'-diol of the tRNA's terminal adenosine. This traps the tRNA in the editing site, inhibiting protein synthesis.[3]

-

Role of B-N/B-O: The cyclic structure locks the boron in a strained configuration that increases Lewis acidity, enhancing affinity for the biological diol target.[2]

Sensing: The Alizarin Red S (ARS) Assay

The ARS assay is the industry-standard method for determining binding constants (

-

ARS Binding: ARS (a catechol dye) binds to the boronic acid.[4][5] This binding induces a color change (Red

Orange) and a dramatic increase in fluorescence. -

Displacement: When a competing diol (e.g., Glucose, Fructose) is added, it displaces the ARS because the sugar-boronate bond is often thermodynamically preferred.

-

Readout: Fluorescence decreases (Turn-OFF) or absorbance shifts.

Experimental Protocols

Protocol A: Determination of via NMR Titration

Validates the strength of the intramolecular B-N interaction.

Reagents:

-

Analyte: ortho-aminomethyl arylboronic acid (10 mM).

-

Solvent:

/ -

Buffer: Phosphate or Carbonate buffers (range pH 4–11).

Workflow:

-

Preparation: Prepare 8–10 NMR tubes with the analyte in buffered solutions of increasing pH (measured precisely with a micro-pH electrode).

-

Acquisition: Acquire

NMR spectra (typically >128 scans due to quadrupolar broadening). Use a quartz NMR tube if background boron signal is an issue (usually not necessary at 10 mM). -

Analysis:

-

Integrate the peak at ~30 ppm (

, Acid form) and ~10 ppm ( -

If exchange is fast (single peak moving), plot the Chemical Shift (

) vs. pH.

-

-

Calculation: Fit the data to the Henderson-Hasselbalch equation:

Protocol B: Binding Constant ( ) Determination using ARS

Quantifies the affinity of the boronic acid for a target sugar.

Graphviz Diagram: ARS Assay Workflow

Figure 2: The Alizarin Red S (ARS) displacement assay workflow for determining binding constants.

Step-by-Step Methodology:

-

Buffer Prep: 0.1 M Phosphate buffer, pH 7.4.

-

ARS-Boron Complex: Mix Boronic Acid (

M) and ARS ( -

Titration: Add increasing concentrations of the target sugar (0 to 50 mM) to the cuvette.

-

Equilibration: Allow 5 minutes mixing time between additions.

-

Calculation: The binding constant

is derived using the known

References

-

Mechanism of Wulff-Type Bonding: Collins, B. E., et al. (2013). "On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids." Supramolecular Chemistry. Link

-

ARS Assay & Sensing: Springsteen, G., & Wang, B. (2002).[6] "A Detailed Examination of Boronic Acid-Diol Complexation." Tetrahedron. Link

-

Benzoxaborole Therapeutics: Baker, S. J., et al. (2011). "Boron-Containing Inhibitors of Synthetases." Future Medicinal Chemistry. Link

-

NMR Characterization: Iovine, P. M., et al. (2022). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." NSF/ACS. Link

-

Fluorescence Mechanisms: Sun, X., et al. (2019). "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids." Chemical Science. Link

Sources

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. Covalent drugs and the potential of benzoxaboroles [oncodesign-services.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Thermal Stability & Decomposition Kinetics: (4-(1-(Dimethylamino)ethyl)phenyl)boronic Acid

This guide provides an in-depth technical analysis of the thermal stability, decomposition mechanisms, and handling protocols for (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid (CAS: 1142944-79-3 for free base; 1704069-14-6 for HCl salt).

Executive Summary

This compound serves as a critical bifunctional building block in medicinal chemistry, particularly for introducing solubility-enhancing amine motifs via Suzuki-Miyaura coupling. However, its stability profile is complex due to the interplay between the Lewis-acidic boronic center and the basic benzylic amine substituent.

Key Stability Findings:

-

Primary Degradation Pathway: Reversible thermal dehydration to boroxine trimers (80°C–110°C).

-

Critical Decomposition: Irreversible protodeboronation (C-B bond cleavage) under basic aqueous conditions or extreme heat (>200°C).

-

Storage Recommendation: The hydrochloride salt form is significantly more resistant to oxidation and protodeboronation than the zwitterionic free base. Store at 0–8°C under inert atmosphere.

Molecular Architecture & Reactivity Profile

To understand the stability, we must analyze the electronic push-pull effects within the molecule.

Structural Dynamics

The molecule features a para-substituted phenyl ring.

-

Position 1 (Boronic Acid): Electron-deficient, Lewis acidic (vacant p-orbital on Boron).

-

Position 4 (1-(Dimethylamino)ethyl): Electron-rich, Lewis basic.

Contrast with ortho-isomers: Unlike ortho-aminomethyl phenylboronic acids (e.g., Wulff-type catalysts), the para positioning prevents intramolecular B–N coordination. Consequently, the boron center remains coordinatively unsaturated and more susceptible to nucleophilic attack (hydrolysis/oxidation) compared to its ortho counterparts.

The HCl Salt Advantage

The commercial supply is typically the Hydrochloride salt (CAS: 1704069-14-6) .

-

Mechanism: Protonation of the dimethylamino group (

) removes its electron-donating capability, reducing the electron density on the phenyl ring. -

Stability Impact: This electron-withdrawing effect strengthens the C-B bond against oxidative deboronation, which is favored by electron-rich aromatics.

Thermal Decomposition Pathways[1]

The thermal profile involves three distinct stages. Researchers must distinguish between "drying" (reversible) and "degradation" (irreversible).

Pathway A: Dehydration (Boroxine Formation)

-

Temperature Range: 80°C – 120°C

-

Mechanism: Three boronic acid molecules condense to form a cyclic six-membered boroxine ring (

), releasing 3 equivalents of water. -

Reversibility: Fully reversible upon exposure to moisture.

-

Impact: This is often mistaken for decomposition. In anhydrous reactions, the boroxine is the active species.

Pathway B: Protodeboronation (Irreversible)

-

Temperature Range: >140°C (in solution) or >220°C (neat melt).

-

Mechanism: Hydrolysis of the C-B bond, replacing the boron moiety with a hydrogen atom.[1]

-

Catalysts: Base, metal salts (Pd, Cu), and high temperatures.

-

Product: (1-Dimethylaminoethyl)benzene.[2]

Pathway C: Benzylic Amine Elimination

-

Temperature Range: >200°C

-

Mechanism: Thermal elimination of dimethylamine to form 4-vinylphenylboronic acid (styrene derivative). This is less common but possible under harsh distillation conditions.

Visualization of Decomposition Pathways

Figure 1: Thermal transformation network showing the reversible dehydration cycle versus irreversible degradation pathways.

Experimental Characterization Protocols

To validate the quality of your reagent before use in critical drug development steps, follow these characterization protocols.

Thermogravimetric Analysis (TGA) Profile

A typical TGA curve for this compound will show two distinct weight loss events:

| Temperature Zone | Weight Loss (%) | Event Interpretation |

| RT – 100°C | 1–5% | Loss of surface moisture (hygroscopic water). |

| 100°C – 140°C | ~8–10% | Stoichiometric dehydration to Boroxine (Theoretical loss for 3 H2O). |

| > 220°C | > 50% | Onset of Decomposition. Breakdown of organic framework and C-B cleavage. |

Purity Assessment via HPLC

Standard reverse-phase HPLC can hydrolyze the boroxine back to the acid, giving a single peak. However, protodeboronation impurities must be monitored.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Acidic pH prevents peak tailing of the amine).

-

B: Acetonitrile.

-

-

Detection: UV @ 254 nm.

-

Reference Markers:

Handling & Storage: The "Cold-Dry" Rule

The shelf-life of this compound is heavily dependent on humidity control.

Storage Protocol

-

Temperature: Store at 0–8°C . Room temperature storage accelerates slow oxidation to the phenol.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metal contamination catalyzes deboronation).

Handling Decision Tree

Figure 2: Decision logic for storage and pre-reaction processing based on salt form.

References

-

BoronPharm. (n.d.). (4-[1-(Dimethylamino)ethyl]phenyl)boronic acid Product Specification. Retrieved from

-

Sigma-Aldrich. (n.d.).[3][4] 4-(Dimethylamino)phenylboronic acid Safety Data Sheet & Properties. Retrieved from

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine thermodynamics).

-

ChemicalBook. (2022).[5] this compound hydrochloride Properties. Retrieved from

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Diethylamino)phenylboronic acid 95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound hydrochloride | 1704069-14-6 [chemicalbook.com]

Commercial availability and purity of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid

Commercial Availability and Purity Guide: (4-(1-(Dimethylamino)ethyl)phenyl)boronic Acid

Part 1: Executive Summary

This compound is a specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions to introduce a chiral or racemic amino-ethyl motif into pharmaceutical scaffolds. Its amphoteric nature—possessing both a basic dimethylamino group and an acidic boronic acid moiety—presents unique challenges in synthesis, purification, and storage.

This guide analyzes the commercial landscape, detailing the critical distinction between the free base and hydrochloride salt forms, and provides a technical roadmap for verifying purity against common degradation pathways like protodeboronation and boroxine formation.

Part 2: Chemical Profile & Specifications

The compound is commercially available in two primary forms.[1] The hydrochloride salt is preferred for stability and solubility in aqueous media, while the free base is often generated in situ or used in non-polar organic syntheses.

Table 1: Chemical Specifications

| Feature | Hydrochloride Salt (Preferred) | Free Base |

| CAS Number | 1704069-14-6 | 1142944-79-3 |

| Formula | C₁₀H₁₆BNO₂ · HCl | C₁₀H₁₆BNO₂ |

| Molecular Weight | 229.51 g/mol | 193.05 g/mol |

| Appearance | White to off-white hygroscopic solid | White solid |

| Solubility | Water, Methanol, DMSO | DMSO, DCM, Ethyl Acetate |

| Chirality | Racemic (unless specified enantiopure) | Racemic |

Structural Insight: The molecule features a para-substituted phenyl ring. Position 1 holds the boronic acid group [-B(OH)₂], while position 4 features a 1-(dimethylamino)ethyl group [-CH(CH₃)N(CH₃)₂]. The benzylic carbon is a chiral center; commercial "tech grade" supplies are typically racemic mixtures.

Part 3: Commercial Landscape & Supply Chain

Availability Status: Unlike commodity boronic acids (e.g., phenylboronic acid), this compound is considered a "Tier 2" specialty building block . It is frequently listed as "In Stock" by catalog houses but is often synthesized on-demand or held in small inventory (1g–10g packs) due to stability concerns.

Table 2: Verified Supplier Ecosystem

| Supplier Category | Representative Vendors | Typical Purity | Lead Time | Notes |

| Primary Manufacturers | BoronPharm, Combi-Blocks | ≥97% | 1-2 Weeks | Often source of bulk material. |

| Catalog Distributors | Chem-Impex, US Biological | ≥95% | 2-3 Days | Higher markup; convenient for small R&D scale. |

| Global Aggregators | BLD Pharm, Sigma-Aldrich | ≥95% | Varies | Check if "Shipped from" location is domestic or international. |

Procurement Strategy:

-

Salt Selection: Always specify the Hydrochloride salt (CAS 1704069-14-6) for library storage. The free base is prone to oxidative degradation and "oiling out" due to hygroscopicity.

-

Purity Clause: Request 1H-NMR verification to ensure the absence of the protodeboronated byproduct (N,N-dimethyl-1-phenylethanamine), which is difficult to remove via standard chromatography.

Part 4: Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for troubleshooting impurities. The commercial route typically avoids cryogenic lithiation in favor of reductive amination, which is scalable but introduces specific impurity risks.

Figure 1: Commercial Synthesis Pathway (Reductive Amination)

Caption: The dominant manufacturing route involves the reductive amination of 4-acetylphenylboronic acid. Incomplete conversion leads to alcohol impurities.

Part 5: Quality Control & Purity Analysis

The amphoteric nature of this molecule complicates standard QC. A simple reverse-phase HPLC run often results in peak tailing due to the basic amine interacting with silanols on the column.

Analytical Challenges & Solutions

| Method | Challenge | Solution / Protocol |

| HPLC-UV | Peak tailing; Boroxine artifacts. | Use high pH buffer (Ammonium Bicarbonate, pH 10) or TFA modifier (0.1%) to suppress silanol interactions. |

| 1H-NMR | Broad peaks due to H-bonding. | Run in DMSO-d₆ + D₂O . D₂O exchange sharpens the spectrum by eliminating OH/NH broadening. |

| Mass Spec | Boroxine formation in source. | Expect to see [M+H]⁺ (229 for salt) but also [3M-3H₂O+H]⁺ (Boroxine trimer). |

Impurity Profile

The most critical degradation pathway is Protodeboronation , where the C-B bond cleaves, leaving the alkylbenzene derivative. This is accelerated by the internal basicity of the amine group.

Figure 2: Degradation & Impurity Pathways

Caption: Common degradation pathways. Boroxine formation is reversible, but protodeboronation and oxidation are permanent.

Diagnostic NMR Signals (DMSO-d₆):

-

Target: Doublet at ~1.3 ppm (CH₃-CH), Singlet at ~2.2 ppm (N(CH₃)₂).

-

Impurity (Deboronated): Look for a triplet/multiplet in the aromatic region corresponding to the proton that replaced the boron (typically ~7.2 ppm, overlapping but distinct integration).

Part 6: Handling & Stability

-

Storage: Store the Hydrochloride salt at 0–8°C (refrigerator) under an inert atmosphere (Argon/Nitrogen). The free base should be stored at -20°C .

-

Hygroscopicity: The HCl salt is hygroscopic. Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates boroxine formation.

-

Reaction Setup: In Suzuki couplings, the basic amine moiety can poison palladium catalysts.

-

Remediation: Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃) in the coupling reaction to ensure the dimethylamino group remains deprotonated and does not coordinate to the Pd center.

-

Part 7: References

-

Chem-Impex International. (n.d.). Product Specification: {4-[1-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride.[2][3][4] Retrieved from

-

Matteson, D. S. (2013). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Springer Science & Business Media.

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

Sigma-Aldrich. (n.d.).[5] 4-Acetylphenylboronic acid Product Page. Retrieved from

Sources

- 1. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1704069-14-6|(4-(1-(二甲基氨基)乙基)苯基)硼酸盐酸盐|(4-(1-(Dimethylamino)ethyl)phenyl)boronicacidhydrochloride|-范德生物科技公司 [bio-fount.com]

- 3. 4-Formylphenylboronic acid (87199-17-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-アセチルフェニルボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

Comprehensive Spectroscopic Profiling: (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid

[1]

CAS Registry Number: 1704069-14-6 (Hydrochloride salt form)

Chemical Formula:

Introduction & Structural Logic

This compound represents a bifunctional scaffold combining a Lewis-acidic boronic acid moiety with a Lewis-basic tertiary amine.[1] This amphoteric nature dictates its behavior in spectroscopic analysis, particularly regarding pH dependence and solvent interactions.[1]

The molecule possesses a chiral center at the benzylic position (

Structural Assignment Logic

To validate the identity of this molecule, one must confirm three distinct domains:

-

The Boronic Acid Head: Characterized by labile protons (

exchangeable) and quadrupole broadening in -

The Phenyl Linker: A para-substituted system, typically showing an AA'BB' coupling pattern.[1]

-

The Amino-Alkyl Tail: A specific spin system involving a benzylic methine coupled to a methyl group (quartet/doublet), alongside the distinct dimethylamine singlet.[1]

NMR Spectroscopy Data

Note: Chemical shifts (

NMR (500 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| OH | 8.02 | s (broad) | 2H | - | Boronic acid hydroxyls (disappears with |

| Ar-H | 7.75 | d | 2H | 8.0 | Ortho to Boron (Deshielded by empty p-orbital) |

| Ar-H | 7.28 | d | 2H | 8.0 | Meta to Boron / Ortho to Alkyl |

| CH | 3.25 | q | 1H | 6.8 | Benzylic Methine ( |

| N-CH3 | 2.12 | s | 6H | - | Dimethylamino group |

| C-CH3 | 1.26 | d | 3H | 6.8 | Methyl group (coupled to methine) |

Critical Analysis:

-

Solvent Effect: In

, the boronic acid protons will exchange rapidly and vanish.[1] In -

Boroxine Equilibrium: If the sample is dry or heated, you may observe a secondary set of aromatic signals corresponding to the cyclic boroxine trimer.[1] Addition of a drop of

usually simplifies the spectrum back to the monomeric acid.[1]

NMR (125 MHz, DMSO- )

| Type | Shift ( | Assignment | Notes |

| C-B | ~134.5 | C-Boron | Broad/Weak. Quadrupolar relaxation of |

| Ar-C | 146.2 | C-Ipso (Alkyl) | Quaternary carbon attached to the ethyl group.[1] |

| Ar-C | 134.0 | C-Ortho | Ortho to Boron.[1] |

| Ar-C | 126.5 | C-Meta | Meta to Boron.[1] |

| Alkyl | 68.4 | Benzylic CH | Shifted downfield by N-substitution.[1] |

| Alkyl | 43.0 | N-CH3 | Dimethylamino carbons.[1] |

| Alkyl | 19.8 | C-CH3 | Terminal methyl group.[1] |

NMR (160 MHz, DMSO- )

Mass Spectrometry (MS) Profile[1]

Ionization Mode: ESI (+)

The presence of the basic dimethylamino group makes Electrospray Ionization (ESI) in positive mode the ideal detection method.[1]

-

Target Ion:

-

Calculated Monoisotopic Mass (

): 194.13 Da[1] -

Observed m/z: 194.1

Isotopic Pattern Analysis

Boron naturally exists as

| Isotope | Abundance | m/z ( | Appearance |

| ~20% | 193.1 | Small leading peak | |

| ~80% | 194.1 | Base peak (Dominant) | |

| ~9% (of base) | 195.1 | Satellite peak |

Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the molecule typically follows a predictable breakdown:

Infrared Spectroscopy (FT-IR)[1]

The IR spectrum is diagnostic for the functional groups but can be complex due to hydrogen bonding networks in the solid state.[1]

| Wavenumber ( | Vibration Mode | Intensity | Diagnostic Value |

| 3200-3400 | O-H Stretch | Broad/Strong | Indicates Boronic Acid (H-bonded).[1] |

| 2700-2850 | C-H Stretch (N-Me) | Medium | "Bohlmann bands" typical of amines. |

| 1340-1350 | B-O Stretch | Strong | Primary confirmation of Boron-Oxygen bond. |

| 1100-1150 | C-N Stretch | Medium | Aliphatic amine linkage. |

| 800-850 | Ar-H Bending | Strong | Para-substitution pattern (2 adjacent H).[1] |

Experimental Workflow & Visualization

Characterization Logic Flow

The following diagram illustrates the decision tree for characterizing this amphoteric intermediate, ensuring no artifacts (like boroxine formation) lead to misinterpretation.

Caption: Analytical workflow for validating amphoteric boronic acids, highlighting the critical "D2O shake" step to resolve anhydride artifacts.

Fragmentation Logic (MS)

Understanding the stability of the ion in Mass Spectrometry is crucial for method development.[1]

Caption: Primary ESI+ fragmentation pathways. Dehydration is the dominant mode due to the stability of the boroxine ring formation.[1]

Handling & Stability Protocols

To ensure the reproducibility of the spectral data above, the following handling protocols are mandatory:

-

Storage: Boronic acids dehydrate to boroxines (anhydrides) upon standing.[1] Store at 2-8°C.[1][2][3]

-

NMR Preparation: Always use DMSO-

for the primary characterization.[1] If peaks are broad, adding a trace of -

pH Sensitivity: Be aware that the amino group (

) can act as an internal base, potentially facilitating "ate" complex formation at the boron center in protic media.[1]

References

-

PubChem. (2024).[1] Compound Summary: 4-(Dimethylamino)phenylboronic acid (Analogue Reference).[1] National Library of Medicine.[1] [Link][1]

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard text for Boronic Acid NMR characteristics).

-

Reich, H. J. (2023).[1] Bordwell pKa Table (Amine/Boronic Acid Acidity Reference). University of Wisconsin-Madison.[1] [Link]

Potential applications of amino-functionalized phenylboronic acids in medicinal chemistry

Introduction: The Boron-Nitrogen Synergy

Amino-functionalized phenylboronic acids (APBAs) represent a unique intersection of organic boron chemistry and chemical biology. While phenylboronic acid (PBA) is classically known for its reversible interaction with 1,2- and 1,3-cis-diols, the introduction of an amino functionality—either as a ring substituent or as part of an amino acid backbone—dramatically expands its medicinal utility.

The core technical advantage of APBAs lies in two mechanisms:

-

pKa Modulation via N–B Interaction: In aqueous media, the empty p-orbital of the boron atom can interact with the lone pair of a proximal nitrogen atom (N→B coordination). This interaction stabilizes the hybridized tetrahedral boronate form, effectively lowering the pKa of the boronic acid from ~8.8 (unsubstituted) to the physiological range (7.0–7.8). This allows for diol-binding events (e.g., glucose sensing) to occur at neutral pH.

-

Biological Mimicry: When the boronic acid is integrated into an amino acid structure (e.g., 4-borono-L-phenylalanine), the molecule mimics natural substrates (like tyrosine), tricking cellular transporters into active uptake.

This guide details the three primary pillars of APBA applications: Boron Neutron Capture Therapy (BNCT), Glucose-Responsive Drug Delivery, and Protease Inhibition.

Boron Neutron Capture Therapy (BNCT)

The gold standard for APBA application in oncology is L-4-boronophenylalanine (L-BPA) . Unlike passive chemotherapeutics, L-BPA functions as a binary radiation sensitizer.

Mechanism of Action: The LAT1 Trojan Horse

The selectivity of L-BPA relies on the metabolic reprogramming of cancer cells (the Warburg effect). Rapidly dividing tumor cells upregulate L-type Amino Acid Transporter 1 (LAT1) to import essential amino acids (leucine, phenylalanine) for protein synthesis.

L-BPA is structurally homologous to L-tyrosine but contains a boronic acid moiety in place of the hydroxyl group. It acts as a substrate for LAT1, which actively transports it into the tumor cytosol against a concentration gradient.

Once intracellular, the tumor is irradiated with low-energy thermal neutrons. The non-radioactive boron-10 isotope (

The resulting alpha particle and lithium nucleus have high Linear Energy Transfer (LET) but a path length of only 5–9

Visualization: LAT1-Mediated BNCT Pathway

Figure 1: Mechanism of LAT1-mediated uptake of L-BPA and subsequent destruction of tumor cells via neutron capture.

Glucose-Responsive Insulin Delivery

Amino-functionalized PBAs are critical in "smart" insulin delivery systems.[1] The challenge with standard phenylboronic acid is its high pKa (~8.8). At physiological pH (7.4), it exists primarily in the uncharged trigonal form, which has low affinity for glucose.

The Role of the Amino Group

By incorporating an amino group (e.g., in 3-aminophenylboronic acid or polymer-pendant amines), the system utilizes an intramolecular N

When glucose concentration rises (hyperglycemia), glucose molecules displace the N

Consequence:

-

Charge Repulsion: The increased negative charge causes electrostatic repulsion between polymer chains.

-

Swelling: The hydrogel matrix swells, increasing pore size.

-

Release: Encapsulated insulin diffuses out of the expanded matrix.

Quantitative Comparison of pKa Values

The position and nature of the amino group drastically affect the acidity of the boronic acid.

| Compound | Structure Description | pKa (approx) | Physiological Relevance |

| Phenylboronic Acid (PBA) | Unsubstituted | 8.8 | Low glucose binding at pH 7.4 |

| 3-Aminophenylboronic Acid | Meta-amino substituent | 8.2 | Moderate improvement |

| 2-Aminomethyl-PBA | Ortho-aminomethyl (Wulff-type) | 6.5 – 7.2 | High (Ideal for physiological sensing) |

| 4-Borono-L-phenylalanine | Amino acid backbone | 8.4 | Optimized for transport, not sensing |

Serine Protease Inhibition

Peptidyl boronic acids act as potent, reversible inhibitors of serine proteases (e.g., Thrombin, Elastase, Proteasome).

Transition State Analogue Mechanism

Serine proteases hydrolyze peptide bonds via a tetrahedral transition state. The active site serine hydroxyl attacks the carbonyl carbon of the substrate.

In boronic acid inhibitors, the boron atom acts as a "carbonyl mimic." The active site serine oxygen attacks the boron atom, forming a reversible covalent bond. Unlike the carbon analog, the boron forms a stable tetrahedral boronate adduct that does not progress to product. This effectively "locks" the enzyme in a transition-state-like complex.

Key Design Factor: The amino acid sequence attached to the boronic acid (P1, P2, P3 positions) must match the substrate specificity of the target protease.

Visualization: Protease Inhibition

Figure 2: Mechanism of serine protease inhibition.[3][4] The boronic acid forms a stable tetrahedral adduct with the active site serine, blocking hydrolysis.

Experimental Protocols

Protocol: Synthesis of L-4-Boronophenylalanine (L-BPA)

Target: High purity L-BPA for biological assays.

Reagents:

-

N-Boc-4-iodo-L-phenylalanine methyl ester (Substrate)

-

Bis(pinacolato)diboron (

) - (Catalyst)

-

Potassium acetate (KOAc)

-

Dioxane (Solvent)[5]

Step-by-Step Workflow:

-

Miyaura Borylation:

-

In a dry Schlenk flask, dissolve N-Boc-4-iodo-L-phenylalanine methyl ester (1.0 eq) in anhydrous dioxane (0.1 M).

-

Add

(1.1 eq), KOAc (3.0 eq), and -

Degas the mixture with Argon for 15 minutes.

-

Heat to 80°C for 12 hours under Argon atmosphere.

-

Checkpoint: Monitor conversion via TLC (Hexane:EtOAc 3:1). The iodide starting material should disappear.

-

-

Workup & Purification:

-

Filter through a celite pad to remove Palladium black.

-

Concentrate filtrate in vacuo.

-

Purify the pinacol ester intermediate via silica gel flash chromatography.

-

-

Deprotection (Global):

-

Dissolve the intermediate in 6M HCl (aq) and reflux for 4 hours. This removes the Boc group, the methyl ester, and hydrolyzes the pinacol boronate to the free boronic acid.

-

Note: Boronic acids can dehydrate to boroxines; ensure aqueous conditions are maintained during the final stages.

-

-

Isolation:

-

Adjust pH to 6.5 (isoelectric point of BPA) using dilute NaOH. L-BPA precipitates as a white solid.

-

Recrystallize from water/acetone.

-

Protocol: Determination of Glucose Binding Constant (ARS Assay)

Method: Alizarin Red S (ARS) displacement assay.

Principle: ARS forms a fluorescent complex with boronic acid. Glucose acts as a competitive ligand.[6] As glucose binds, ARS is displaced, causing a change in fluorescence/absorbance.

-

Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 7.4).

-

ARS-PBA Complex Formation:

-

Mix APBA (

M) and ARS ( -

Allow to equilibrate for 20 minutes. Measure Absorbance (

nm).

-

-

Titration:

-

Add increasing concentrations of Glucose (0 to 50 mM).

-

Measure the decrease in Absorbance (or Fluorescence change).

-

-

Calculation:

-

Plot

vs [Glucose]. -

Use the Benesi-Hildebrand equation to calculate the binding constant (

).

-

References

-

L-type amino acid transporter 1 (LAT1): a potential target for boron neutron capture therapy. Source: Journal of Radiation Research [Link][7][8]

-

Glucose-responsive insulin release: Analysis of mechanisms, formulations, and evaluation criteria. Source: Journal of Controlled Release (via NIH) [Link]

-

Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Source: Chemistry & Biology (via NIH) [Link]

-

Reliable radiosynthesis of 4-[10B]borono-2-[18F]fluoro-L-phenylalanine. Source: Applied Radiation and Isotopes (via NIH) [Link]

-

Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Source: Biochemistry (PubMed) [Link]

Sources

- 1. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucose-responsive insulin release: Analysis of mechanisms, formulations, and evaluation criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Optimizing Cross-Coupling of Zwitterionic Intermediates: A Technical Guide to (4-(1-(Dimethylamino)ethyl)phenyl)boronic Acid

Executive Summary

Target Molecule: (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid (CAS: 1256355-10-8). Class: Amphoteric Amino-Alkyl Aryl Boronic Acid. Primary Application: Synthesis of kinase inhibitors (ALK/ROS1/CDK pathways) and late-stage diversification of basic pharmacophores.

This technical guide addresses the specific challenges associated with This compound , a high-value intermediate characterized by its zwitterionic potential and Lewis-basic amine tail. While structurally simple, this reagent frequently fails in standard Suzuki-Miyaura protocols due to catalyst poisoning (amine coordination) and competitive protodeboronation. We present optimized, field-proven methodologies to unlock novel reactivity, focusing on steric modulation of Palladium catalysts and alternative C-N bond-forming pathways.

The Substrate Challenge: Mechanistic Bottlenecks

Before attempting novel reactions, one must understand why this substrate fails in "standard" conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/Water).

-

Catalyst Poisoning: The dimethylamino motif is a competent ligand. In low-steric environments, it coordinates to the Pd(II) center, arresting the catalytic cycle prior to transmetallation.

-

Protodeboronation: The electron-rich nature of the amine-substituted ring increases the rate of hydrolytic deboronation, especially under high-temperature/basic conditions required for sterically hindered partners.

-

Solubility Mismatch: As a zwitterion (in neutral/acidic media) or a polar basic species, it displays poor solubility in non-polar solvents (Toluene, Hexanes), necessitating polar aprotic systems.

Visualization: The Catalyst Poisoning Pathway

The following diagram illustrates the competitive inhibition pathway that must be avoided.

Figure 1: Mechanistic divergence showing the competitive amine coordination (red) vs. the desired transmetallation (green). Bulky ligands are required to block the red pathway.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Cross-coupling with heteroaryl chlorides (e.g., chloropyrimidines) for kinase inhibitor synthesis.

To overcome amine coordination, we utilize Buchwald Precatalysts (Gen 3) . The bulky biaryl phosphine ligands (XPhos or RuPhos) create a steric shield that prevents the substrate's dimethylamino group from binding to the Palladium, while facilitating the coupling of the boronic acid.

Experimental Design

-

Catalyst: XPhos Pd G3 (ensures rapid activation and stability).

-

Base: K3PO4 (anhydrous) or K2CO3. Avoid strong alkoxides to prevent deboronation.

-

Solvent: 1,4-Dioxane:Water (4:1). The water is critical for the boronic acid activation (formation of the boronate "ate" complex).

Step-by-Step Protocol

-

Charge: In a reaction vial, add heteroaryl chloride (1.0 equiv), This compound (1.2 equiv), and XPhos Pd G3 (2-5 mol%).

-

Inert: Seal and purge with Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to halide).

-

Base: Add degassed 0.5 M K3PO4 (aqueous) (2.0 equiv).

-

Reaction: Heat to 80°C for 2-4 hours. Note: Monitor by LCMS. If protodeboronation is observed (mass = substrate - B(OH)2 + H), lower temp to 60°C and increase catalyst loading.

-

Workup: Dilute with EtOAc, wash with brine. The product will be basic; ensure the aqueous layer is not too acidic during extraction to avoid losing the product as a salt.

Data: Ligand Efficiency Comparison

| Ligand System | Conversion (%) | Yield (%) | Observation |

| PPh3 (Tetrakis) | 35% | 15% | Significant homocoupling & deboronation. |

| dppf | 60% | 45% | Slow reaction rate; incomplete conversion. |

| XPhos (G3) | >98% | 92% | Rapid conversion; minimal deboronation. |

| RuPhos (G3) | 95% | 88% | Excellent for electron-poor electrophiles. |

Protocol B: Copper-Catalyzed Chan-Lam Coupling

Objective: Formation of C-N bonds (N-arylation of azoles or amides) using the boronic acid as the aryl donor.

This reaction is valuable when the target scaffold requires a nitrogen linkage rather than a carbon-carbon bond. The oxidative conditions of Chan-Lam are generally tolerant of the basic amine tail.

Experimental Design

-

Catalyst: Cu(OAc)2 (10-20 mol%).

-

Ligand: Bipyridine (1:1 with Cu) can accelerate the reaction but is often optional.

-

Oxidant: Atmospheric Oxygen (O2) or TEMPO.

-

Base: Pyridine or TEA (2.0 equiv).

Step-by-Step Protocol

-

Charge: Combine imidazole/pyrazole substrate (1.0 equiv), This compound (1.5 equiv), and Cu(OAc)2 (0.2 equiv).

-

Solvent: Add DCM or MeOH (0.1 M).

-

Activation: Add Pyridine (2.0 equiv).

-

Atmosphere: Attach an O2 balloon or stir open to air (with drying tube).

-

Reaction: Stir at Room Temperature for 16-24 hours.

-

Purification: The reaction mixture will turn from blue/green to brown/black. Filter through a celite pad to remove Copper salts before standard basic workup.

Protocol C: The Petasis-Borono Mannich Multicomponent Reaction

Objective: Synthesis of complex amino-acid derivatives or diamines.

This reaction leverages the boronic acid not just as an aryl donor, but as the nucleophilic component reacting with an iminium ion formed in situ.

Workflow Diagram

The following DOT diagram outlines the decision logic for selecting the correct reaction pathway based on the desired product scaffold.

Figure 2: Strategic decision tree for utilizing this compound in library synthesis.

Step-by-Step Protocol (Petasis)

-

Components: Combine a secondary amine (1.0 equiv), Glyoxylic acid monohydrate (1.0 equiv), and This compound (1.0 equiv).

-

Solvent: Ethanol or HFIP (Hexafluoroisopropanol) - HFIP is known to accelerate this reaction significantly.

-

Conditions: Microwave irradiation at 60-80°C for 30 minutes, or reflux for 12 hours.

-

Mechanism: The amine and glyoxylic acid form an iminium ion; the boronate coordinates to the carboxylate, facilitating an intramolecular transfer of the aryl group to the iminium carbon.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473.

-

Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters, 34(4), 583-586.

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis, 2011(06), 829-856.

-

PubChem Compound Summary. this compound. National Center for Biotechnology Information.

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of (4-(1-(Dimethylamino)ethyl)phenyl)boronic Acid

Executive Summary

This application note details the protocol for utilizing (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid (and its hydrochloride salt) in Suzuki-Miyaura cross-coupling reactions. While phenylboronic acids are standard reagents, the presence of the benzylic dimethylamino group introduces specific challenges: Lewis basicity (potential catalyst poisoning), pH-dependent solubility , and protodeboronation risks .

This guide provides a "Golden Path" protocol using sterically demanding phosphine ligands to mitigate amine coordination, alongside a self-validating acid-base workup strategy that ensures high purity without immediate chromatography.[1]

Chemical Context & Challenges[1][2][3][4]